molecular formula C17H17ClN6O2 B2710461 3-(4-chlorophenyl)-9-isopropyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921555-15-9

3-(4-chlorophenyl)-9-isopropyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No.: B2710461
CAS No.: 921555-15-9
M. Wt: 372.81
InChI Key: UVFVDDPKWLHWAI-UHFFFAOYSA-N
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Description

The compound “3-(4-chlorophenyl)-9-isopropyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione” is a derivative of the tricyclic triazino and triazolo [4,3-e]purine . It has been studied for its potential antineoplastic, anti-HIV-1, and antimicrobial activities .


Synthesis Analysis

The synthesis of this compound involves the reaction of 8-hydrazinocaffeine with sodium hydroxide in absolute ethanol, followed by the addition of carbon disulphide . The synthesis process also involves the formation of 6,8-dimethyl-1,4-dihydro-1,2,4-triazinopurine-7,9(6H, 8H)-diones .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a tricyclic triazino and triazolo [4,3-e]purine core . Further details about the exact molecular structure are not available from the search results.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 8-hydrazinocaffeine with sodium hydroxide and carbon disulphide . Further details about other possible chemical reactions are not available from the search results.

Scientific Research Applications

Anticancer Properties

A significant application of related triazolopurine derivatives is their potential as anticancer agents. For instance, novel fused [1,2,3]triazolo[4',5':3,4] pyrrolo[2,1-f]purine derivatives have shown promising in vitro anti-proliferative activity against human cancer cell lines such as MCF-7 and A-549. This includes compounds like 3-(3,5-dichlorophenyl)-5,7-dimethyl-7,10-dihydro-[1,2,3]triazolo[4',5':3,4]pyrrolo[2,1-f]purine-6,8(3H,5H)-dione, which displayed activity comparable to the standard drug doxorubicin (Sucharitha et al., 2021).

Antiviral and Antimicrobial Activities

Triazolopurine derivatives also exhibit potential in antiviral and antimicrobial treatments. For example, certain tricyclic triazino and triazolo[4,3-e]purine derivatives have been tested for their in vitro anticancer, anti-HIV, and antimicrobial activities. Some of these compounds demonstrated considerable activity against specific cancer cell lines and moderate anti-HIV-1 activity (Ashour et al., 2012).

Interaction with Metal Ions

The interaction of similar compounds with divalent metal ions has been studied, highlighting their potential in creating metal complexes with specific structural and functional properties (Maldonado et al., 2009).

Synthesis and Structural Analysis

Studies have focused on the synthesis and structural analysis of related triazolopurine derivatives, contributing to the understanding of their chemical properties and potential for further modification for various applications, including medicinal chemistry (Hassan, 2006).

Properties

IUPAC Name

8-(4-chlorophenyl)-1,3-dimethyl-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6O2/c1-9(2)23-12-14(21(3)17(26)22(4)15(12)25)24-13(19-20-16(23)24)10-5-7-11(18)8-6-10/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFVDDPKWLHWAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(N(C(=O)N(C2=O)C)C)N3C1=NN=C3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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